(S)-(-)-3-Cyclohexenecarboxylic acid

Description

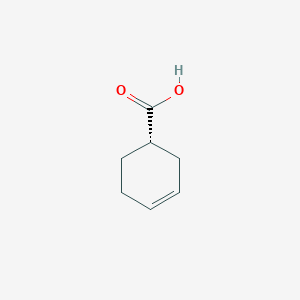

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSWCWPCANWBFG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5708-19-0 | |

| Record name | (S)-(-)-3-Cyclohexene-1-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-3-Cyclohexenecarboxylic acid chemical properties

An In-depth Technical Guide to (S)-(-)-3-Cyclohexenecarboxylic Acid

Authored for Drug Development Professionals and Research Scientists

Foreword: The Strategic Importance of Chiral Scaffolds

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms is not a trivial detail—it is the very language of molecular interaction. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. This compound (CAS: 5708-19-0) represents a quintessential example of a high-value chiral building block. Its constrained cyclohexene ring and reactive carboxylic acid moiety provide a versatile scaffold for constructing complex molecular architectures. Most notably, it is a critical precursor in the synthesis of Edoxaban, a potent, orally active direct inhibitor of Factor Xa used as an anticoagulant.[1][2] This guide provides an in-depth examination of the chemical properties, synthesis, enantioselective purification, and analytical characterization of this pivotal intermediate, grounded in established scientific principles and field-proven methodologies.

Core Physicochemical & Structural Properties

This compound is a chiral organic compound that typically presents as a colorless to pale yellow liquid or a low-melting solid at room temperature.[3] Its molecular structure, containing a chiral carbon at the C1 position, is the source of its optical activity, rotating plane-polarized light in the levorotatory (negative) direction.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5708-19-0 | [4][5] |

| Molecular Formula | C₇H₁₀O₂ | [5][6] |

| Molecular Weight | 126.15 g/mol | [6][7] |

| Appearance | Colorless to almost colorless clear liquid | [3][5] |

| Melting Point | 19 °C (lit.) | [4][5][8] |

| Boiling Point | 118 °C at 6 mmHg (lit.) | [4][5] |

| Density | ~1.08 g/mL at 25 °C | [5][7] |

| Refractive Index (n20/D) | ~1.48 (lit.) | [5][7] |

| Optical Rotation ([α]20/D) | -92° to -97° (c=5 in Methanol) | [5] |

| pKa | 4.67 ± 0.20 (Predicted) | [3] |

| Solubility | Sparingly soluble in water | [3] |

| Storage Temperature | 2 - 8 °C, under inert atmosphere | [5][9][10] |

Enantioselective Synthesis & Purification: A Methodological Deep Dive

The primary challenge in utilizing this compound is obtaining it in high enantiomeric purity. Because enantiomers possess nearly identical physical properties, their separation from a racemic mixture is non-trivial. Three principal strategies are employed: asymmetric synthesis, biocatalytic resolution, and the classical resolution of racemates.[1] The last of these, particularly through diastereomeric salt formation, remains a robust and widely implemented industrial method.[1]

Classical Resolution via Diastereomeric Salt Crystallization

Causality of the Method: This technique exploits a fundamental principle of stereochemistry: while enantiomers are physically similar, diastereomers are not. By reacting a racemic mixture of the acid (containing both R and S enantiomers) with a single enantiomer of a chiral base (the "resolving agent"), two diastereomeric salts are formed. These salts have different physical properties, most critically, different solubilities in a given solvent system. This solubility difference allows for their separation via fractional crystallization.

Workflow: Diastereomeric Salt Resolution

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Detailed Protocol for Resolution using (R)-α-phenylethylamine: This protocol is a synthesized example based on established methodologies for achieving high enantiomeric excess (ee > 99%).[1]

-

Salt Formation:

-

In a suitable reactor, dissolve the crude, racemic 3-cyclohexenecarboxylic acid and a near-equimolar amount of (R)-α-phenylethylamine in ethyl acetate.[1] The choice of solvent is critical; it must provide differential solubility for the resulting diastereomeric salts.

-

Heat the mixture to reflux (approximately 70-90 °C) with stirring for 1-2 hours to ensure complete formation of the diastereomeric ammonium salts.[1]

-

-

Fractional Crystallization:

-

Cool the reaction mixture slowly and controllably to a specific temperature (e.g., 20-30 °C).[1] The rate of cooling directly impacts crystal size and purity. Slow cooling favors the formation of larger, more ordered crystals of the less soluble diastereomer (the S-acid/R-amine salt).

-

Filter the resulting precipitate and wash it with a small amount of cold solvent to remove residual mother liquor. The solid obtained is the enriched diastereomeric salt.

-

Self-Validation Check: To achieve high enantiomeric purity (>99% ee), this crystallization step may need to be repeated (recrystallization), often from a different solvent like ethanol.[1] The optical purity should be monitored at each stage using chiral HPLC.

-

-

Liberation of the Free Acid:

-

Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or MTBE) and water.[1][4]

-

Stir the mixture vigorously while adding a strong acid, such as 6M HCl, until the aqueous layer reaches a pH of 2-3.[4] This protonates the carboxylate anion, liberating the free carboxylic acid, and protonates the resolving agent, driving it into the aqueous phase as its hydrochloride salt.

-

Separate the organic layer. Wash it with a brine solution to remove residual water and acid.[4]

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the final product, this compound, as a clear oil or low-melting solid.[4]

-

Biocatalytic Kinetic Resolution

A modern, more sustainable approach involves the use of enzymes, such as carboxylesterases, for kinetic resolution.[11]

Causality of the Method: This method begins with the racemic methyl or ethyl ester of 3-cyclohexenecarboxylic acid. A specific enzyme, which is itself chiral, is introduced. The enzyme selectively catalyzes the hydrolysis of one ester enantiomer (e.g., the R-ester) into its corresponding carboxylic acid at a much faster rate than the other (the S-ester). This leaves the reaction mixture enriched with the desired, unreacted (S)-ester, which can then be separated from the (R)-acid and hydrolyzed to the final product. The high enantioselectivity of enzymes can lead to very high ee values.[2][11]

Workflow: Biocatalytic Kinetic Resolution

Caption: Conceptual workflow for enzymatic kinetic resolution.

Spectroscopic Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques.

Table 2: Key Spectroscopic Signatures

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3500 cm⁻¹ (very broad) | The broadness is due to extensive hydrogen bonding between acid molecules (dimerization).[12][13] |

| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ (strong) | Characteristic absorption for a carbonyl group in a carboxylic acid.[12] | |

| ¹H NMR | -COOH Proton | 10-12 ppm (broad singlet) | Highly deshielded due to the electronegative oxygens and anisotropy of the C=O bond. Disappears upon D₂O exchange.[12][13] |

| Olefinic Protons (-CH=CH-) | 5.5-6.0 ppm (multiplet) | Standard region for protons on a carbon-carbon double bond. | |

| Allylic & Aliphatic Protons | 1.5-2.5 ppm (multiplets) | Protons on the saturated portion of the cyclohexene ring. | |

| ¹³C NMR | Carboxyl Carbon (-COOH) | 160-185 ppm | The carbonyl carbon is significantly deshielded.[12][13] |

| Olefinic Carbons (-CH=CH-) | 120-130 ppm | Typical chemical shift for sp² hybridized carbons in an alkene. |

Safety & Handling

As a corrosive organic acid, proper handling of this compound is imperative.

-

GHS Classification: The compound is generally classified as causing severe skin burns and eye damage (H314) and may be harmful in contact with skin (H312).[6][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, a chemical-resistant suit, and eye/face protection (goggles and faceshield).[8][14] Use a suitable respirator if vapors or aerosols are generated.[8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed, corrosion-resistant container.[3][9] It is recommended to store under an inert atmosphere as the compound can be air-sensitive.[9]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8][14]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[8][14]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[8]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[8][14]

-

References

- 1. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]

- 2. Improved enantioselectivity of E. coli BioH in kinetic resolution of methyl (S)-3-cyclohexene-1-carboxylate by combinatorial modulation of steric and aromatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 5708-19-0 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-シクロヘキセン-1-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. angenechemical.com [angenechemical.com]

- 9. (S)-(-)-3-Cyclohexene-1-carboxylic Acid | 5708-19-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fishersci.fr [fishersci.fr]

(S)-(-)-3-Cyclohexenecarboxylic Acid: A Chiral Synthon for Advanced Pharmaceutical Development

Introduction: The Significance of Chirality in Drug Design

In the landscape of modern drug discovery and development, the stereochemical orientation of a molecule is of paramount importance. Chirality, the property of a molecule being non-superimposable on its mirror image, often dictates its pharmacological activity. It is frequently observed that only one enantiomer of a chiral drug molecule elicits the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects[1]. This necessitates the use of enantiomerically pure starting materials and intermediates to ensure the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). (S)-(-)-3-Cyclohexenecarboxylic acid (CAS 5708-19-0) has emerged as a crucial chiral building block, valued for its defined stereochemistry and versatile reactivity, enabling the precise construction of complex molecular architectures[1]. This technical guide provides an in-depth exploration of the chemical properties, synthesis, analytical methods, and applications of this important chiral synthon for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectral Data

This compound is a chiral organic compound that typically presents as a colorless to pale yellow liquid or a low-melting solid at room temperature[2]. Its structure consists of a cyclohexene ring with a carboxylic acid functional group at the chiral center, rendering it optically active with a levorotatory (negative) rotation of plane-polarized light[2].

Key Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 5708-19-0 | [3] |

| Molecular Formula | C₇H₁₀O₂ | [3] |

| Molecular Weight | 126.15 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Melting Point | 19 °C (lit.) | [3] |

| Boiling Point | 118 °C at 6 mmHg (lit.) | [3] |

| Density | 1.126 g/cm³ | [4] |

| pKa | 4.67 ± 0.20 (Predicted) | [4] |

| Refractive Index | 1.4780 to 1.4820 | [4] |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which often overlaps with the C-H stretching vibrations. A strong carbonyl (C=O) stretching absorption is expected between 1760 and 1690 cm⁻¹. Additionally, a C-O stretch will appear in the 1320-1210 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would show signals for the vinyl protons of the cyclohexene ring, the allylic protons, the aliphatic protons, and a characteristic broad singlet for the carboxylic acid proton, typically downfield.

-

¹³C NMR: The carbon spectrum would display distinct signals for the carbonyl carbon (typically >170 ppm), the olefinic carbons, and the sp³-hybridized carbons of the cyclohexene ring.

-

Synthesis and Purification: Achieving High Enantiomeric Purity

The synthesis of this compound with high enantiomeric excess (ee) is critical for its utility in pharmaceutical applications. A common and effective method involves the resolution of a racemic mixture of 3-cyclohexenecarboxylic acid. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Experimental Protocol: Resolution of Racemic 3-Cyclohexenecarboxylic Acid

This protocol is based on the principle of diastereomeric salt formation and fractional crystallization, a widely used industrial method for obtaining enantiomerically pure compounds.

Materials:

-

Racemic 3-cyclohexenecarboxylic acid

-

(R)-(+)-α-Methylbenzylamine (resolving agent)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 6M

-

Methyl tert-butyl ether (MTBE)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic 3-cyclohexenecarboxylic acid and a molar equivalent of (R)-(+)-α-methylbenzylamine in a suitable solvent such as ethyl acetate.

-

Heat the mixture to reflux to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Fractional Crystallization:

-

Collect the crystalline salt by filtration and wash with a small amount of cold ethyl acetate.

-

The collected solid is the (S)-3-cyclohexenecarboxylic acid-(R)-α-methylbenzylamine salt. The enantiomeric purity can be improved by recrystallization from a suitable solvent like methanol or ethanol.

-

-

Liberation of the Free Acid:

-

Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent like MTBE.

-

Acidify the aqueous layer by the slow addition of 6M HCl to a pH of approximately 2. This protonates the carboxylate, liberating the free this compound into the organic phase.

-

-

Extraction and Isolation:

-

Separate the organic layer and extract the aqueous layer with additional portions of MTBE.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield this compound as a clear oil.

-

Workflow for Synthesis and Purification

Caption: Workflow for the resolution-based synthesis of this compound.

Applications in Pharmaceutical Synthesis: The Case of Edoxaban

The primary application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of the anticoagulant drug, Edoxaban[5]. Edoxaban is a potent and orally active direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade[2]. The specific stereochemistry of the (S)-enantiomer is essential for the biological activity of the final drug molecule.

The synthesis of Edoxaban involves a multi-step process where the cyclohexene ring of this compound is further functionalized to introduce the necessary amine groups with the correct stereochemistry. This is followed by a series of amide coupling reactions to build the final complex structure of Edoxaban.

Illustrative Synthetic Pathway to a Key Edoxaban Intermediate

The following diagram illustrates a conceptual pathway from this compound to a key diamine intermediate used in the synthesis of Edoxaban. It should be noted that this represents a simplified overview of a complex, multi-step industrial synthesis.

Caption: Conceptual pathway from the topic compound to a key Edoxaban intermediate.

Analytical and Quality Control

Ensuring the chemical and enantiomeric purity of this compound is crucial for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for quality control.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric excess (ee) of the compound. A chiral stationary phase is used to separate the (S) and (R) enantiomers, allowing for their quantification. A typical mobile phase might consist of a mixture of hexane and ethanol with a small amount of trifluoroacetic acid[5].

-

Gas Chromatography (GC): GC can be used to assess the chemical purity of the material by separating it from any residual solvents or byproducts.

-

Titration: A simple acid-base titration can be used to determine the assay of the carboxylic acid.

General Quality Control Workflow

Caption: A typical quality control workflow for this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if it comes into contact with skin. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses with a face shield, and protective clothing, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.

Storage: Store in a cool, dark place in a tightly sealed, corrosion-resistant container under an inert atmosphere.

First Aid:

-

In case of skin contact: Immediately wash off with soap and plenty of water and consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

Conclusion

This compound stands as a testament to the importance of chirality in modern pharmaceutical science. Its well-defined stereochemistry and versatile chemical nature make it an invaluable synthon for the construction of complex and life-saving drugs like Edoxaban. A thorough understanding of its properties, synthesis, and handling is essential for scientists and researchers working at the forefront of drug discovery and development. The continued availability of high-purity chiral intermediates such as this will undoubtedly fuel the innovation of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound | 5708-19-0 [chemicalbook.com]

- 4. Cyclohexanecarboxylic acid(98-89-5) 1H NMR spectrum [chemicalbook.com]

- 5. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]

An In-Depth Technical Guide to (S)-(-)-3-Cyclohexenecarboxylic Acid: A Cornerstone Chiral Building Block

Abstract

(S)-(-)-3-Cyclohexenecarboxylic acid (CAS No. 5708-19-0) is a chiral carboxylic acid of significant interest in modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries.[1] Its value is derived from the unique combination of a stereochemically defined center and reactive functional groups—a carboxylic acid and an alkene—within a cyclic scaffold. This guide provides an in-depth analysis of its structure, stereochemistry, synthesis, and critical applications, with a focus on the underlying principles that guide its use in complex molecular engineering. Designed for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to serve as a comprehensive resource.

Molecular Identity and Physicochemical Characteristics

This compound is an organic compound whose utility is fundamentally linked to its precise three-dimensional structure.[2] Its formal IUPAC name is (1S)-cyclohex-3-ene-1-carboxylic acid.[3] The molecule consists of a six-membered carbon ring containing one double bond (a cyclohexene moiety) and a carboxylic acid group attached to a stereocenter.[2]

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. It typically presents as a colorless to pale yellow liquid or a low-melting solid at room temperature.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5708-19-0 | [3] |

| Molecular Formula | C₇H₁₀O₂ | [3][4] |

| Molecular Weight | 126.15 g/mol | [3][5] |

| IUPAC Name | (1S)-cyclohex-3-ene-1-carboxylic acid | [3] |

| Synonyms | (S)-(-)-1,2,3,6-Tetrahydrobenzoic acid | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Melting Point | 19 °C (lit.) | [1][4][6] |

| Boiling Point | 118 °C / 6 mmHg (lit.) | [4][6][7] |

| Density | ~1.081 g/mL at 25 °C (lit.) | [8] |

| Optical Rotation [α]²⁰/D | -92° to -97° (c=5 in Methanol) | [1] |

| pKa | 4.67 ± 0.20 (Predicted) | [2][4] |

A Deep Dive into Stereochemistry

The defining feature of this molecule is its chirality. Understanding its stereochemical descriptors is paramount for its application, as biological systems are exquisitely sensitive to stereoisomerism.

-

(S) Configuration: The "S" designation refers to the absolute configuration of the single chiral center (the carbon atom bonded to the carboxylic acid group), as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

(-) Levorotatory Nature: The "(-)" symbol, or levorotatory designation, is an experimentally determined property indicating that a solution of this enantiomer rotates the plane of polarized light to the left (counter-clockwise).[2] It is crucial to recognize that the "(S)" designation and the "(-)" sign of optical rotation are not universally correlated; their connection must be empirically established for each specific chiral molecule.

The biological and chemical significance of isolating this specific enantiomer cannot be overstated. In drug development, often only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, cause undesirable side effects.[9]

Diagram: Enantiomers of 3-Cyclohexenecarboxylic Acid

The following diagram illustrates the three-dimensional structure of the (S)-enantiomer and its non-superimposable mirror image, the (R)-enantiomer.

Synthesis and Enantiomeric Purification

The industrial production of enantiomerically pure this compound relies on robust and scalable methods. While asymmetric synthesis routes like the Diels-Alder reaction with chiral auxiliaries are feasible, the most prevalent commercial strategy is the chiral resolution of a racemic mixture.[9][10][11]

Core Strategy: Chiral Resolution via Diastereomeric Salt Formation

This classical yet highly effective technique is the workhorse for industrial-scale separation.[9]

Causality of the Method: The fundamental principle is the conversion of a mixture of enantiomers (which have identical physical properties) into a mixture of diastereomers (which have different physical properties, such as solubility). This is achieved by reacting the racemic carboxylic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts can then be separated by fractional crystallization.

Self-Validating System: The success of the protocol is validated at the final step by measuring the optical rotation of the product. A value within the accepted range (e.g., -92° to -97°) confirms the high enantiomeric purity.[1]

Workflow: Chiral Resolution Protocol

Experimental Protocol: Resolution with (R)-α-Phenylethylamine

This protocol is a representative example based on established methodologies.[12]

-

Salification:

-

Dissolve racemic 3-cyclohexene-1-carboxylic acid (1.0 eq) in a mixed solvent system, such as water and ethyl acetate.[12]

-

Warm the solution to approximately 50-55°C.

-

Slowly add a solution of (R)-α-phenylethylamine (~0.9 eq) in the same solvent system.

-

Causality: The choice of a mixed solvent system is critical. It is empirically optimized to maximize the solubility difference between the two diastereomeric salts, ensuring one crystallizes preferentially while the other remains in solution.

-

-

Crystallization:

-

Stir the mixture at the elevated temperature for several hours (e.g., 4-6 hours) to ensure complete salt formation and equilibration.[12]

-

Gradually cool the suspension to room temperature, then further cool to a lower temperature (e.g., 0-10°C) to maximize the precipitation of the less soluble salt.

-

Insight: The cooling profile (rate and final temperature) directly impacts the yield and purity of the crystallized salt. A slow, controlled cooling process promotes the formation of larger, purer crystals.

-

-

Isolation:

-

Filter the resulting slurry under reduced pressure to collect the crystalline salt (the (S)-acid-(R)-base diastereomer is often the less soluble one).

-

Wash the filter cake with a small amount of cold solvent to remove residual mother liquor containing the more soluble diastereomer.

-

-

Liberation of the Free Acid:

-

Suspend the isolated diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., MTBE or EtOAc).[6]

-

Acidify the aqueous layer by slow addition of a strong acid (e.g., 6M HCl) until the pH is strongly acidic.[6]

-

Causality: The strong acid protonates the carboxylate anion, liberating the free carboxylic acid, which is more soluble in the organic phase. The chiral amine is protonated to form its hydrochloride salt, which remains in the aqueous phase.

-

Separate the organic layer, and extract the aqueous layer again with the organic solvent to ensure complete recovery.

-

-

Final Purification & Validation:

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent in vacuo to yield the final product as a clear oil or low-melting solid.[6]

-

Validation: Confirm the identity and enantiomeric purity of the product via polarimetry, chiral chromatography (GC or HPLC), and standard spectroscopic techniques.

-

Alternative Strategy: Biocatalytic Resolution

Modern approaches increasingly utilize enzymes for kinetic resolution, offering high enantioselectivity under mild, environmentally benign conditions.[13] Hydrolase enzymes, for example, can selectively hydrolyze one enantiomer of a racemic ester (e.g., methyl 3-cyclohexene-1-carboxylate), leaving the other enantiomer of the ester unreacted.[13][14] This method is prized for its specificity but can be challenging to scale due to substrate tolerance and enzyme stability.[14]

Applications in Pharmaceutical Synthesis

This compound is not an active pharmaceutical ingredient (API) itself but is a high-value "chiral synthon" or building block.[15] Its defined stereochemistry is transferred to the final API, ensuring the correct three-dimensional structure required for potent and selective biological activity.

Case Study: Synthesis of Factor Xa Inhibitors (e.g., Edoxaban)

The most prominent application of this molecule is as a key starting material for a class of modern anticoagulants that inhibit Factor Xa, a critical enzyme in the blood coagulation cascade.[6][15]

-

Significance: Edoxaban and similar drugs require a specific diamino-cyclohexane core. The (S)-configuration of the starting carboxylic acid is essential for establishing the correct stereochemistry of the amine groups in the final API.[9] Using the incorrect enantiomer ((R)-acid) would result in the synthesis of an inactive or potentially harmful stereoisomer of the drug.[9]

-

Synthetic Utility: The dual functionality of the molecule is exploited in the synthesis. The carboxylic acid provides a handle for amide bond formation, while the double bond can be functionalized through various reactions (e.g., epoxidation followed by ring-opening) to install the required amino groups with precise stereocontrol.[16]

Diagram: Role as a Chiral Building Block

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as a corrosive substance.[3]

-

Hazard Statement H314: Causes severe skin burns and eye damage.[3]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[4] In case of contact, rinse the affected area immediately with copious amounts of water.[4]

Conclusion

This compound represents a classic example of how the control of molecular stereochemistry is fundamental to modern chemistry and drug development. Its value lies not in its own biological activity, but in its role as a carrier of precise chiral information, enabling the efficient and stereoselective synthesis of complex, life-saving therapeutics. The robust and scalable method of diastereomeric salt resolution ensures its availability for industrial applications, while emerging biocatalytic routes promise more sustainable production in the future. For any scientist working in asymmetric synthesis, this molecule serves as an indispensable tool and a testament to the importance of a single, well-defined stereocenter.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (S)-(-)-3-Cyclohexene-1-carboxylic Acid | C7H10O2 | CID 7128364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 5708-19-0 [chemicalbook.com]

- 7. 5708-19-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 3-环己烯-1-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]

- 10. chem.ucla.edu [chem.ucla.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. US20110257401A1 - Process for producing optically active carboxylic acid - Google Patents [patents.google.com]

- 13. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physical Properties of (S)-(-)-3-Cyclohexenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-3-Cyclohexenecarboxylic acid, a chiral molecule of significant interest in organic synthesis and pharmaceutical development, presents a unique set of physical and chemical properties that are crucial for its application. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of these properties, underpinned by experimental data and established scientific principles. As a versatile building block, a thorough understanding of its characteristics is paramount for its effective utilization in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This document delves into its structural and physicochemical parameters, spectral signature, and safety considerations, offering a holistic perspective for laboratory and industrial applications.

Core Physical and Chemical Properties

The physical state and thermodynamic properties of this compound dictate its handling, storage, and reaction conditions. At room temperature, it is typically a colorless to pale yellow liquid or a low-melting solid.[1] The presence of both a hydrophilic carboxylic acid group and a lipophilic cyclohexene ring imparts a moderate polarity to the molecule.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [2] |

| Molecular Weight | 126.15 g/mol | [2] |

| CAS Number | 5708-19-0 | [2] |

| IUPAC Name | (1S)-cyclohex-3-ene-1-carboxylic acid | [2] |

| InChI Key | VUSWCWPCANWBFG-ZCFIWIBFSA-N |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 19 °C (lit.) | [3] |

| Boiling Point | 118 °C at 6 mmHg (lit.) | [3] |

| Density | Not available | |

| Refractive Index | Not available | |

| pKa | 4.67 ± 0.20 (Predicted) | [1] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

The carboxylic acid functionality allows this compound to act as a proton donor and engage in hydrogen bonding, which significantly influences its boiling point and solubility. Carboxylic acids generally exhibit higher boiling points than other organic compounds of similar molecular weight due to strong intermolecular hydrogen bonding, often forming dimers in the liquid and solid states.

Spectroscopic Signature

The structural elucidation and confirmation of this compound rely heavily on various spectroscopic techniques. The following sections detail the expected spectral characteristics. It is important to note that the publicly available spectral data is often for the racemic mixture, 3-Cyclohexene-1-carboxylic acid. The spectra for the individual enantiomers are identical in achiral environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic protons of the cyclohexene ring, the allylic protons, the aliphatic protons, and the acidic proton of the carboxyl group. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the two olefinic carbons, and the four aliphatic carbons of the cyclohexene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by:

-

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

-

C-H stretching vibrations for the sp² (olefinic) and sp³ (aliphatic) carbons.

-

A C=C stretching vibration for the alkene bond within the ring.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (126.15). Common fragmentation patterns for cyclohexene derivatives and carboxylic acids would also be expected.[1]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification

-

GHS Pictograms: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements:

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

Precautionary Measures

-

Prevention:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

-

Response:

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage:

-

P405: Store locked up.

-

Store in a well-ventilated place. Keep container tightly closed. Keep in a dark place, under an inert atmosphere, at room temperature.[1]

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the characterization of this compound.

Determination of Physical Properties

A fundamental workflow for characterizing a chiral carboxylic acid involves a series of physical property measurements.

Workflow for Physical Property Determination.

Spectroscopic Analysis Workflow

A standard workflow for obtaining the spectroscopic signature of an organic compound.

Workflow for Spectroscopic Analysis.

References

(S)-(-)-3-Cyclohexenecarboxylic acid synonyms and nomenclature

An In-Depth Technical Guide to (S)-(-)-3-Cyclohexenecarboxylic Acid: Nomenclature, Synthesis, and Application

Introduction

This compound is a chiral carboxylic acid that has emerged as a pivotal building block in modern organic synthesis. Its value is anchored in its specific stereochemistry and the versatile reactivity offered by its bifunctional structure—a cyclohexene ring and a carboxylic acid group. For researchers and professionals in drug development and fine chemical synthesis, this molecule is not merely a reagent but a key intermediate for introducing precise stereochemistry into complex target molecules. This is particularly critical in the pharmaceutical industry, where the biological activity of a drug is often dictated by its specific enantiomeric form.[1][2] This guide provides a comprehensive technical overview of its nomenclature, properties, synthesis strategies, and critical applications, with a focus on its role in the synthesis of active pharmaceutical ingredients (APIs).

Nomenclature and Chemical Identification

Precise identification is paramount in chemical synthesis. This compound is known by several names, which can vary between academic literature, patents, and commercial catalogs.

-

IUPAC Name : The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is (1S)-cyclohex-3-ene-1-carboxylic acid .[3] The "(1S)" designation specifies the absolute configuration at the chiral center (carbon-1), which bears the carboxylic acid group.

-

Common Synonyms : A variety of synonyms are used interchangeably in practice. Understanding these is crucial for effective literature and database searches. Common examples include:

The negative sign "(-)" in the common name indicates that this enantiomer is levorotatory, meaning it rotates plane-polarized light to the left.

Chemical Identifiers Summary

For unambiguous identification, standardized chemical identifiers are used globally.

| Identifier | Value | Source |

| CAS Registry Number | 5708-19-0 | [4][5][6] |

| Molecular Formula | C₇H₁₀O₂ | [3][4][7] |

| Molecular Weight | 126.15 g/mol | [3][4] |

| IUPAC InChI | InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)/t6-/m1/s1 | [3] |

| IUPAC InChIKey | VUSWCWPCANWBFG-ZCFIWIBFSA-N | [3] |

| Canonical SMILES | C1C--INVALID-LINK--C(=O)O | [3] |

Physicochemical and Stereochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid or low-melting solid | [1][8] |

| Melting Point | 19 °C (lit.) | [4][5][6] |

| Boiling Point | 118 °C at 6 mmHg (lit.) | [4][6][7] |

| Density | ~1.126 g/cm³ | [4][5] |

| Optical Rotation | [α]²⁰/D = -92° to -97° (c=5 in Methanol) | [1] |

| pKa | 4.67 ± 0.20 (Predicted) | [4][9] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature or refrigerated (2-8 °C) | [1][4] |

The molecule's chirality is its most defining feature. The presence of a single stereocenter means it exists as a pair of enantiomers. The (S)-enantiomer is the biologically relevant precursor for certain APIs, making stereochemical purity a critical quality attribute.[10]

Core Synthesis and Purification Strategies

Obtaining enantiomerically pure this compound is a central challenge for its industrial application. While direct asymmetric synthesis routes exist, the most established and industrially practiced methods involve the resolution of a racemic mixture of 3-cyclohexenecarboxylic acid.[10]

Chemical Resolution via Diastereomeric Salt Formation

This classical method remains a robust and scalable approach for separating enantiomers. The underlying principle is the reaction of a racemic carboxylic acid with a chiral base (the resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, most importantly solubility, allowing them to be separated by fractional crystallization.[10]

A common and effective resolving agent for this purpose is (R)-α-phenylethylamine.[11]

-

Salt Formation : A racemic mixture of 3-cyclohexene-1-carboxylic acid is dissolved in a suitable solvent system, such as a mixture of water and ethyl acetate.[11] An equimolar amount of the chiral resolving agent, (R)-α-phenylethylamine, is added, often at a slightly elevated temperature (e.g., 50-55 °C), to form the diastereomeric salts: (R)-amine-(S)-acid and (R)-amine-(R)-acid.[11]

-

Fractional Crystallization : The solution is cooled gradually. Due to its lower solubility in the chosen solvent system, the desired (R)-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid crystallizes out of the solution preferentially.[11] The cooling rate and temperature profile are critical for achieving high diastereomeric excess.

-

Isolation and Purification : The crystallized salt is isolated by filtration. The solid may be recrystallized one or more times to enhance its purity to >99% diastereomeric excess.

-

Liberation of the Free Acid : The purified diastereomeric salt is dissolved or suspended in a biphasic system (e.g., water and an organic solvent like MTBE or ethyl acetate). The mixture is then acidified with a strong acid (e.g., HCl) to a pH of 2-3.[6][12] This protonates the carboxylate, liberating the free this compound into the organic phase, while the protonated chiral amine remains in the aqueous phase.

-

Final Isolation : The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the final, enantiomerically pure product.[6]

Biocatalytic (Enzymatic) Resolution

Biocatalysis offers a powerful alternative to classical resolution, often providing superior enantioselectivity under milder reaction conditions. The typical strategy is a kinetic resolution, where an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other unreacted.

For this molecule, the resolution is commonly performed on the methyl ester, racemic methyl 3-cyclohexene-1-carboxylate. A hydrolase or esterase enzyme selectively hydrolyzes one of the ester enantiomers to the corresponding carboxylic acid.[13]

-

Process : A racemic mixture of methyl 3-cyclohexene-1-carboxylate is incubated with a specific hydrolase-producing microorganism (e.g., Acinetobacter sp.) or an isolated enzyme.[13][14] The enzyme exhibits high selectivity for one enantiomer (e.g., the (R)-ester), hydrolyzing it to (R)-3-cyclohexenecarboxylic acid.

-

Separation : The reaction results in a mixture of the unreacted ester (enriched in the desired (S)-enantiomer) and the hydrolyzed acid (enriched in the (R)-enantiomer). These can be easily separated based on the difference in their chemical properties (e.g., extraction under basic conditions).

-

Advantages : This method can achieve very high enantiomeric excess (ee > 99%) and operates under environmentally benign conditions (aqueous media, ambient temperature).[13][14]

-

Challenges : The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%. Furthermore, identifying a suitable enzyme with high activity and selectivity can require significant screening and optimization efforts.[13]

Key Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its two distinct functional groups, which can be manipulated selectively.[15]

-

The Carboxylic Acid Group : This is the most common site for transformations. It readily undergoes:

-

Amidation : Reaction with amines, often activated by coupling agents, to form amide bonds. This is the key reaction for its incorporation into the Edoxaban scaffold.[6]

-

Esterification : Reaction with alcohols to form esters, which can be used as protecting groups or to modify solubility.[15]

-

Reduction : Conversion to the corresponding primary alcohol using reducing agents like LiAlH₄.

-

Conversion to Acid Halides : Reaction with reagents like thionyl chloride (SOCl₂) to form the highly reactive acid chloride, a precursor for many other transformations.[15]

-

-

The Alkene (C=C Double Bond) : The double bond in the cyclohexene ring allows for a range of addition reactions:

-

Hydrogenation : Catalytic hydrogenation can saturate the double bond to yield (S)-cyclohexanecarboxylic acid, altering the molecule's conformation.[15]

-

Electrophilic Addition : Reactions like halogenation (addition of Br₂) or hydrohalogenation (addition of HBr).[15]

-

Epoxidation : Reaction with peroxy acids (e.g., m-CPBA) to form an epoxide, a versatile intermediate for further functionalization.

-

Application Profile in Drug Development

The primary driver for the large-scale production of this compound is its role as a key intermediate in the synthesis of pharmaceuticals.[1][16]

Case Study: Edoxaban

This compound is an indispensable starting material for the synthesis of Edoxaban, an orally active direct inhibitor of Factor Xa, which is a critical enzyme in the blood coagulation cascade.[2][10][13] Edoxaban is used for the prevention and treatment of thrombotic diseases.[10] The synthesis involves converting the (S)-acid into a diamine-substituted cyclohexane core, which is a crucial part of the final API structure. The specific (S)-stereochemistry is essential for the drug's binding affinity and therapeutic efficacy.[10]

Other Applications

Beyond Edoxaban, this chiral building block is utilized or explored in:

-

Agrochemicals : As a precursor for creating new pesticides and herbicides with specific biological targets.[1][16]

-

Flavors and Fragrances : Used to synthesize specific aroma compounds.[1]

-

Polymer Chemistry : Acts as a monomer or building block for specialty polymers where its structure can impart desired properties like improved flexibility or durability.[1][16]

Safety and Handling

According to aggregated GHS data, this compound is classified as a corrosive substance.[3]

-

Hazards : Causes severe skin burns and eye damage.[3] May be corrosive to metals.

-

Precautions : Wear suitable protective clothing, gloves, and eye/face protection. Handle in a well-ventilated area. Keep only in the original, corrosion-resistant container.[9]

-

First Aid : In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off immediately with plenty of water.[9]

Conclusion

This compound is a high-value chiral intermediate whose importance is firmly established in the pharmaceutical and fine chemical industries. Its utility is defined by its specific stereoconfiguration and the dual reactivity of its functional groups. While its production relies heavily on well-optimized chiral resolution techniques, both chemical and biocatalytic, the continued demand for enantiomerically pure APIs like Edoxaban ensures that this molecule will remain a subject of process optimization and synthetic exploration for the foreseeable future. For scientists in the field, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of next-generation chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. (S)-(-)-3-Cyclohexene-1-carboxylic Acid | C7H10O2 | CID 7128364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 5708-19-0,this compound | lookchem [lookchem.com]

- 5. This compound | CAS#:5708-19-0 | Chemsrc [chemsrc.com]

- 6. This compound | 5708-19-0 [chemicalbook.com]

- 7. 5708-19-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. chembk.com [chembk.com]

- 10. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]

- 11. US20110257401A1 - Process for producing optically active carboxylic acid - Google Patents [patents.google.com]

- 12. Page loading... [wap.guidechem.com]

- 13. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

Chiral purity of (S)-(-)-3-Cyclohexenecarboxylic acid

An In-depth Technical Guide to the Chiral Purity of (S)-(-)-3-Cyclohexenecarboxylic Acid

Abstract

The stereochemical integrity of active pharmaceutical ingredients (APIs) and their synthetic precursors is a cornerstone of modern drug development. Enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles, making the control of chiral purity a critical regulatory and safety requirement.[1][2][3] this compound is a vital chiral building block in the synthesis of numerous complex pharmaceutical molecules, most notably as a precursor to the anticoagulant Edoxaban.[4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the methodologies and underlying principles for determining the chiral purity of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis of the primary analytical techniques.

The Imperative of Chiral Purity in Pharmaceutical Development

The human body is an inherently chiral environment; receptors, enzymes, and other biological targets are stereospecific.[2] Consequently, enantiomers of a chiral drug often interact differently with these targets, leading to one enantiomer producing the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[1]

Recognizing this, global regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines. The FDA's 1992 policy statement on stereoisomeric drugs mandates that the stereoisomeric composition of a new drug be known and that manufacturing processes are in place to ensure its identity, strength, quality, and purity from a stereochemical perspective.[5][6][7] This necessitates the development of robust, stereoselective analytical methods to quantify the enantiomeric purity of both the final API and key chiral intermediates like this compound.[6]

Synthesis and Origin of Enantiomeric Impurities

This compound is not typically sourced from nature but is produced synthetically.[8] Understanding its synthetic origin is crucial for anticipating potential impurities, the primary one being its enantiomer, (R)-(+)-3-Cyclohexenecarboxylic acid. The two most common routes to obtaining the enantiomerically enriched (S)-form are:

-

Chiral Resolution of a Racemic Mixture: This is a classical and widely used industrial method.[4] It involves reacting racemic 3-cyclohexenecarboxylic acid with a chiral resolving agent, such as (R)-α-phenethylamine, to form a pair of diastereomeric salts.[4] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[4][9] The desired diastereomer is then treated with acid to liberate the enantiomerically pure this compound.[10] Incomplete separation of the diastereomeric salts is a direct source of enantiomeric impurity.

-

Asymmetric Synthesis: These methods create the desired enantiomer directly through stereocontrolled reactions. Examples include Diels-Alder cycloadditions with chiral auxiliaries or enzyme-catalyzed kinetic resolutions of racemic esters.[11][12][13] While often elegant, these methods may not achieve 100% enantioselectivity, necessitating accurate analysis of the final enantiomeric excess (e.e.).

Core Analytical Techniques for Chiral Purity Determination

The determination of enantiomeric purity for a chiral acid like this compound relies on creating a chiral environment within an analytical system to differentiate the enantiomers. The most powerful and widely adopted techniques are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard technique for the separation and quantification of enantiomers due to its accuracy, robustness, and sensitivity.[14] The separation is achieved using a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector that interacts diastereomerically with the analyte enantiomers.

The core principle lies in the differential interaction between the two enantiomers of the analyte and the chiral stationary phase. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, leading to a longer retention time, while the other enantiomer will form a less stable complex and elute faster. This difference in retention time allows for their separation and subsequent quantification.

Choosing the correct CSP and mobile phase is critical. For acidic compounds like 3-cyclohexenecarboxylic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective. A patent for the purification of S-3-cyclohexenecarboxylic acid specifies a chiral column AY-H, which is an amylose-based CSP, demonstrating its utility.[4]

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

-

Column:

-

Chiral Technologies CHIRALPAK® AY-H (4.6 x 250 mm, 5 µm) or equivalent amylose-based CSP.[4]

-

-

Mobile Phase (Isocratic):

-

n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (98:2:0.1, v/v/v).[4]

-

Causality: This is a normal-phase method. n-Hexane is the weak, non-polar solvent. Ethanol is the polar modifier that modulates retention time. TFA is a crucial acidic additive; it suppresses the ionization of the carboxylic acid group on the analyte, ensuring a consistent interaction with the CSP and leading to sharp, symmetrical peaks.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 35 °C.[4] Temperature control is vital for reproducible retention times and separation.

-

Detection Wavelength: 210 nm.[4] The carboxylic acid and cyclohexene moieties do not have strong chromophores at higher wavelengths, so detection at a low UV wavelength is necessary for adequate sensitivity.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh ~10 mg of this compound and dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

Analysis and Calculation:

-

Inject a sample of racemic 3-cyclohexenecarboxylic acid to identify the retention times of the (R) and (S) enantiomers.

-

Inject the sample of this compound.

-

Calculate the enantiomeric excess (% e.e.) using the peak areas from the chromatogram: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

For high-purity samples (e.g., >99% e.e.), ensure the method has sufficient resolution and the minor enantiomer peak is not co-eluting with any impurity.

-

NMR Spectroscopy for Chiral Analysis

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for chiral analysis. Unlike HPLC, it does not separate the enantiomers. Instead, it uses a chiral auxiliary to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.[15]

Enantiomers are chemically indistinguishable in an achiral solvent. To differentiate them by NMR, a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA) is added to the sample.

-

Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers. These transient complexes have slightly different magnetic environments, leading to the splitting of specific proton (¹H) or carbon (¹³C) signals in the spectrum. The ratio of the integrated areas of these split signals corresponds to the enantiomeric ratio.[16][17]

-

Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form a stable pair of diastereomers. Diastereomers have distinct chemical and physical properties and, therefore, will naturally exhibit different chemical shifts in a standard NMR experiment without the need for a special solvent.[18][19]

-

Instrumentation & Materials:

-

NMR Spectrometer (400 MHz or higher for better resolution).

-

High-quality NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).

-

Chiral Solvating Agent (e.g., (R)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a suitable chiral amine/alcohol).

-

-

Procedure:

-

Dissolve a known quantity of the this compound sample in the deuterated solvent in an NMR tube.

-

Acquire a standard ¹H NMR spectrum to serve as a baseline.

-

Add a molar equivalent of the CSA to the NMR tube. The optimal ratio may need to be determined empirically.

-

Shake the tube gently to ensure mixing and allow time for complexation equilibrium to be established.

-

Acquire a new ¹H NMR spectrum.

-

-

Data Interpretation:

-

Identify a well-resolved proton signal in the analyte (e.g., the proton adjacent to the carboxyl group) that shows splitting in the presence of the CSA.

-

Carefully integrate the two separated signals corresponding to the two diastereomeric complexes.

-

Calculate the enantiomeric excess from the integration values.

-

Comparative Analysis of Techniques

Both HPLC and NMR are powerful techniques, but they have different strengths and weaknesses for the routine determination of chiral purity.

| Feature | Chiral HPLC | Chiral NMR Spectroscopy |

| Principle | Physical separation of enantiomers | Chemical shift non-equivalence |

| Sensitivity | High (µg/mL to ng/mL levels) | Lower (typically requires mg of sample) |

| Quantitation | Highly accurate and precise; gold standard | Good, but can be affected by peak overlap and integration errors |

| Sample Prep | Simple dissolution and filtration | Simple mixing, but may require optimization of analyte:CSA ratio |

| Throughput | Moderate; typical run times are 10-30 min | High; spectra can be acquired in minutes |

| Confirmation | Provides definitive separation | Provides structural information simultaneously |

| Cost | High initial instrument cost; ongoing cost of chiral columns | High initial instrument cost; lower consumable costs |

| Validation | Well-established validation protocols (ICH) | Can be more complex to validate for GMP environments |

Conclusion and Best Practices

Ensuring the chiral purity of this compound is a non-negotiable step in the development of pharmaceuticals that utilize it as a building block.[20][21] While several analytical techniques exist, Chiral HPLC stands as the definitive, most reliable method for accurate and sensitive quantification of enantiomeric excess. [14] A well-developed HPLC method using a polysaccharide-based chiral stationary phase provides the necessary resolution and robustness for quality control and regulatory submission.

NMR spectroscopy serves as an excellent orthogonal and confirmatory technique. It is particularly useful for rapid screening or when structural confirmation is needed alongside purity analysis. For any drug development program, it is essential to have a validated, stereospecific assay in place early to monitor the chiral integrity of key intermediates.[5][6] This proactive approach not only ensures compliance with regulatory expectations but also upholds the ultimate goal of producing safe and effective medicines.

References

- 1. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 2. veranova.com [veranova.com]

- 3. researchgate.net [researchgate.net]

- 4. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]

- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Chiral resolution of cyclohex-3-ene-1-carboxylic acid | Semantic Scholar [semanticscholar.org]

- 10. This compound | 5708-19-0 [chemicalbook.com]

- 11. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]

- 12. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]

- 13. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pharmaffiliates.com [pharmaffiliates.com]

- 21. nbinno.com [nbinno.com]

(S)-(-)-3-Cyclohexenecarboxylic Acid: A Chiral Synthon for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-3-Cyclohexenecarboxylic acid, a chiral building block of significant interest, has emerged as a cornerstone in the stereoselective synthesis of complex pharmaceutical agents. Its rigid cyclohexene scaffold, combined with the versatile reactivity of its carboxylic acid and alkene functional groups, provides a powerful tool for introducing chirality and building molecular complexity. This guide offers a comprehensive exploration of this compound, from its fundamental properties and stereoselective synthesis to its application in the development of modern therapeutics. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and showcase its strategic importance in the synthesis of key drug molecules, including the Factor Xa inhibitor, Edoxaban.

Introduction: The Strategic Value of Chiral Cyclohexene Scaffolds

In the landscape of medicinal chemistry, the precise control of three-dimensional molecular architecture is paramount. Chirality profoundly influences a drug's interaction with its biological target, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This compound (CAS No: 5708-19-0) has garnered significant attention as a versatile chiral synthon.[1] Its utility stems from two key features: the stereodefined center at C1 and the presence of two distinct functional groups—a carboxylic acid and an alkene—that can be manipulated with high chemo- and stereoselectivity. This allows for the construction of intricate molecular frameworks with precise control over the spatial arrangement of substituents, a critical factor in optimizing drug-receptor interactions.[2][3]

This guide will provide an in-depth analysis of the synthesis and application of this valuable building block, with a focus on the practical aspects and mechanistic rationale that are essential for researchers in drug discovery and development.

Physicochemical Properties and Spectroscopic Characterization

This compound is typically a colorless to pale yellow liquid or a low-melting solid.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₂ | [4] |

| Molecular Weight | 126.15 g/mol | [4] |

| CAS Number | 5708-19-0 | [4] |

| Appearance | Colorless to pale yellow liquid/solid | [2] |

| Boiling Point | 118°C @ 6 mmHg | [4] |

| pKa | ~4.67 | [2] |

| Optical Rotation | Levorotatory (-) | [2] |

Spectroscopic Analysis

The structural integrity and purity of this compound are confirmed through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 3-cyclohexenecarboxylic acid in CDCl₃ typically displays characteristic signals for the olefinic protons around δ 5.6-5.8 ppm. The proton at the chiral center (C1) is observed as a multiplet, and the remaining aliphatic protons on the cyclohexene ring appear as a complex series of multiplets. The acidic proton of the carboxylic acid group gives a broad singlet at a downfield chemical shift, typically above δ 10 ppm, which is concentration-dependent.[5][6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows a signal for the carboxyl carbon in the range of δ 180-185 ppm. The olefinic carbons (C3 and C4) resonate around δ 125-130 ppm. The chiral carbon (C1) and the other sp³-hybridized carbons of the ring appear in the upfield region of the spectrum.[4][7]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration is observed at approximately 1700-1725 cm⁻¹. The C=C stretching of the cyclohexene ring appears around 1640-1660 cm⁻¹.[4]

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. The primary methods for its preparation fall into two categories: the resolution of a racemic mixture and asymmetric synthesis.

Kinetic Resolution of Racemic 3-Cyclohexenecarboxylic Acid and its Esters

Kinetic resolution is a widely employed and highly effective method for accessing enantiopure this compound. This strategy relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enzymatic kinetic resolution is a particularly powerful and green approach that utilizes the high stereoselectivity of enzymes, such as lipases and esterases, to selectively hydrolyze one enantiomer of a racemic ester of 3-cyclohexenecarboxylic acid.[8]

Causality of Stereoselectivity (The Kazlauskas Rule): The enantioselectivity of many lipases, such as those from Pseudomonas cepacia and Candida antarctica, can often be predicted by the Kazlauskas rule.[9][10] This empirical rule states that for secondary alcohols (or in this case, the tetrahedral intermediate formed during ester hydrolysis), the enantiomer with the larger substituent at the stereocenter oriented away from the catalytic triad and the smaller substituent fitting into a specific pocket reacts faster.[3][11] In the hydrolysis of methyl 3-cyclohexenecarboxylate, the enzyme's active site preferentially accommodates the (R)-enantiomer, leading to its hydrolysis to the corresponding carboxylic acid, while the desired (S)-enantiomer of the ester remains unreacted. Subsequent hydrolysis of the unreacted (S)-ester yields the enantiopure this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: A suspension of racemic methyl 3-cyclohexene-1-carboxylate and a lipase (e.g., Lipase PS from Pseudomonas cepacia) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is stirred at a controlled temperature (e.g., 30-40°C).

-

Monitoring: The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess (ee) of the remaining ester and the conversion.

-

Work-up: Once approximately 50% conversion is reached, the reaction is stopped. The unreacted (S)-ester is extracted with an organic solvent. The aqueous layer contains the (R)-acid.

-

Purification: The extracted (S)-ester is purified by column chromatography.

-

Hydrolysis: The purified (S)-ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidification to yield the final product, this compound, with high enantiomeric purity (>99% ee).[8]

Chemical resolution involves the formation of diastereomeric salts by reacting the racemic acid with a chiral amine resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Chemical Resolution with (R)-(+)-α-Phenylethylamine

-

Salt Formation: Racemic 3-cyclohexenecarboxylic acid is dissolved in a suitable solvent, such as aqueous acetone or ethyl acetate. An equimolar amount of a chiral resolving agent, for example, (R)-(+)-α-phenylethylamine, is added.[12]

-

Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the fractional crystallization of the less soluble diastereomeric salt, which is the salt of (S)-3-cyclohexenecarboxylic acid and (R)-α-phenylethylamine.[13]

-

Isolation: The crystals are collected by filtration. The optical purity can be enhanced by recrystallization.

-

Liberation of the Free Acid: The purified diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylate, and the free this compound is extracted into an organic solvent. The chiral amine can be recovered from the aqueous layer. This method can achieve enantiomeric excess values of ≥99%.[13]

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the enantiopure product by creating the chiral center in a stereocontrolled manner. The asymmetric Diels-Alder reaction is a particularly powerful tool for this purpose.[14]

Mechanism of Stereocontrol in Asymmetric Diels-Alder Reactions: The enantioselectivity of a Diels-Alder reaction can be controlled by using a chiral Lewis acid catalyst.[15] The Lewis acid coordinates to the dienophile (an acrylate derivative in this case), which lowers its LUMO energy and accelerates the reaction. The chiral ligands on the Lewis acid create a chiral environment around the dienophile, sterically blocking one face from the approaching diene (1,3-butadiene).[16] This forces the diene to attack from the less hindered face, leading to the preferential formation of one enantiomer of the cyclohexene product. The choice of the chiral ligand is crucial for achieving high enantioselectivity.[17][18]

Applications in Pharmaceutical Synthesis

The utility of this compound as a chiral building block is best illustrated by its application in the synthesis of high-value pharmaceutical agents.

Key Intermediate in the Synthesis of Edoxaban